Paeonol-d3
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Overview
Description
Paeonol-d3 is a deuterated form of paeonol, a bioactive monomer extracted from the traditional Chinese medicinal herb Cortex Moutan. Paeonol is known for its wide range of pharmacological activities, including anti-inflammatory, antitumor, and cardiovascular protective effects . The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of paeonol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonol-d3 can be synthesized through the deuteration of paeonol. The process involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The purity of the final product is typically ensured through chromatographic techniques and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Paeonol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Paeonol-d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and bioavailability of paeonol.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of paeonol.
Industry: Employed in the development of new drugs and formulations
Mechanism of Action
Paeonol-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also modulates signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Paeonol: The non-deuterated form with similar pharmacological activities.
Acetophenone: A structurally related compound with different pharmacological properties.
Hydroxyacetophenone: Another related compound with distinct biological activities
Uniqueness
Paeonol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Properties
CAS No. |
55712-78-2 |
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Molecular Formula |
C₉H₇D₃O₃ |
Molecular Weight |
169.19 |
Synonyms |
1-[2-Hydroxy-4-(methoxy-d3)phenyl]-ethanone; 2’-Hydroxy-4’-methoxy-acetophenone-d3; Peonol-d3; 1-(4-Methoxy-2-hydroxyphenyl)ethanone-d3; 2-Acetyl-5-methoxyphenol-d3; 2-Hydroxy-4-methoxyphenyl Methyl Ketone-d3; 2’-Hydroxy-4’-methoxyacetophenone-d3; 4- |
Origin of Product |
United States |
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